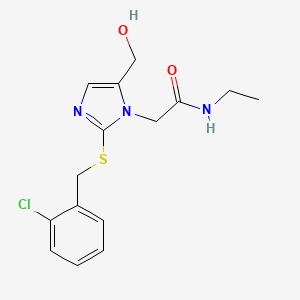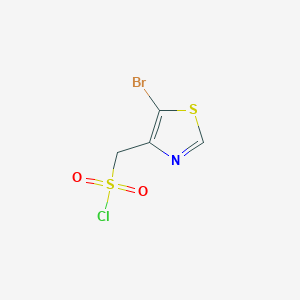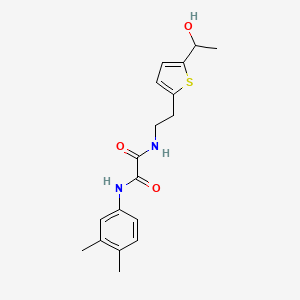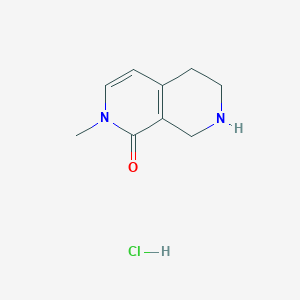
2-Ethynylphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylphenethylamine (2-EPEA) is a chemical compound that belongs to the family of phenethylamines. It is a derivative of phenethylamine that contains an ethynyl group attached to the benzene ring. 2-EPEA is a relatively new compound that has gained attention due to its potential applications in scientific research.
Applications De Recherche Scientifique
Ethnopharmacological Approach and Bioactive Compounds
Research has emphasized the effectiveness of an ethnopharmacological approach in discovering new chemical entities from plants, potentially leading to drug leads. This methodology involves isolating and characterizing bioactive secondary metabolites from plants, which could include compounds like 2-Ethynylphenethylamine. The focus is on utilizing analytical techniques for the separation and identification of compounds responsible for biological activities claimed in traditional use (Brusotti et al., 2014).
Chemistry and Synthesis
The compound has been involved in diverse chemical reactions, such as the copper(I)-catalyzed reaction of (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine. This transformation is part of a broader study into creating diverse chemical structures with potential pharmacological applications (Chen et al., 2011).
Receptor Binding and Pharmacology
Studies have explored compounds structurally related to 2-Ethynylphenethylamine for their receptor binding and pharmacological properties. Research on N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, for example, investigates structural requirements and binding affinity at sigma receptors, which could be relevant to 2-Ethynylphenethylamine-related research (de Costa et al., 1992).
Novel Derivatives and Agonists
The synthesis of novel derivatives of phenethylamines, including those with ethynyl linkages, has been explored. These derivatives could be relevant in the context of understanding the broader implications and applications of 2-Ethynylphenethylamine in scientific research (Trachsel, 2003).
Biological Evaluation and Molecular Docking Studies
Research includes the biological evaluation and molecular docking studies of compounds that may be structurally related or similar to 2-Ethynylphenethylamine. These studies contribute to the understanding of how such compounds interact with biological systems and their potential therapeutic applications (Sudhana & Pradeepkiran, 2019).
Photophysical Properties and Solvatochromic Probes
Studies on the effects of π-conjugated linkages, such as ethynyl groups, on the solvatochromic properties of fluorophores can provide insights into the photophysical properties of compounds like 2-Ethynylphenethylamine (Tigreros et al., 2014).
Discovery and Development of Chemotherapeutic Agents
An ethnobotanical approach to drug discovery, which could encompass compounds like 2-Ethynylphenethylamine, involves the use of medicinal plants and their derivatives to develop new chemotherapeutic agents (Lee, 2010).
Mécanisme D'action
Target of Action
The primary targets of 2-Ethynylphenethylamine are trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These receptors play a crucial role in the regulation of monoamine neurotransmission .
Mode of Action
2-Ethynylphenethylamine interacts with its targets by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction regulates monoamine neurotransmission, which is essential for various neurological functions .
Biochemical Pathways
2-Ethynylphenethylamine affects the monoamine neurotransmission pathway . By binding to TAAR1 and inhibiting VMAT2, it regulates the release and reuptake of monoamines, which are key neurotransmitters involved in mood regulation, alertness, and other neurological functions .
Pharmacokinetics
The ADME properties of 2-Ethynylphenethylamine are as follows:
- Not available . Not available . Primarily metabolized by monoamine oxidase B (MAO-B) and other enzymes . Renal (kidneys) .
The bioavailability of 2-Ethynylphenethylamine is influenced by its metabolism. A significant amount of orally ingested 2-Ethynylphenethylamine is metabolized in the small intestine by MAO-B and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This means that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .
Result of Action
The molecular and cellular effects of 2-Ethynylphenethylamine’s action involve the regulation of monoamine neurotransmission . By binding to TAAR1 and inhibiting VMAT2, 2-Ethynylphenethylamine can influence the release and reuptake of monoamines, thereby affecting neurological functions such as mood regulation and alertness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethynylphenethylamine. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
2-(2-ethynylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-6H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRGICSJCLRLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612499-53-3 |
Source


|
| Record name | 2-(2-ethynylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenethyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2431066.png)

![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2431069.png)



![2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2431074.png)

![2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2431076.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2431084.png)
![2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2431085.png)
![N-(4-isopropylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2431086.png)